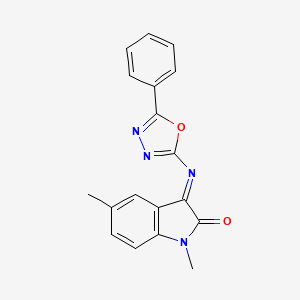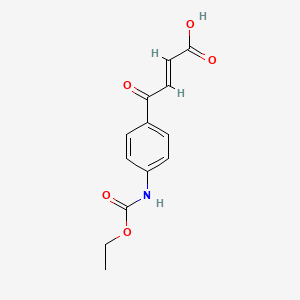
(E)-4-(4-((Ethoxycarbonyl)amino)phenyl)-4-oxo-2-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(4-((Ethoxycarbonyl)amino)phenyl)-4-oxo-2-butenoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(4-((Ethoxycarbonyl)amino)phenyl)-4-oxo-2-butenoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the ethoxycarbonyl group, followed by its attachment to an amino phenyl group. The final step involves the formation of the butenoic acid moiety through a series of condensation and oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. The process often includes purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butenoic acid moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(E)-4-(4-((Ethoxycarbonyl)amino)phenyl)-4-oxo-2-butenoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-4-(4-((Ethoxycarbonyl)amino)phenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the aromatic ring.
Methyl acetoacetate: Another related compound with similar reactivity but different substituents.
Diethyl malonate: Shares some synthetic routes but has distinct applications.
Uniqueness: (E)-4-(4-((Ethoxycarbonyl)amino)phenyl)-4-oxo-2-butenoic acid is unique due to its combination of aromatic and aliphatic components, which provides a versatile platform for various chemical modifications and applications.
Properties
CAS No. |
86867-11-0 |
|---|---|
Molecular Formula |
C13H13NO5 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
(E)-4-[4-(ethoxycarbonylamino)phenyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H13NO5/c1-2-19-13(18)14-10-5-3-9(4-6-10)11(15)7-8-12(16)17/h3-8H,2H2,1H3,(H,14,18)(H,16,17)/b8-7+ |
InChI Key |
VXGYOBICIJPEIK-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C(=O)O |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



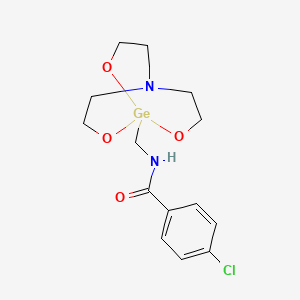
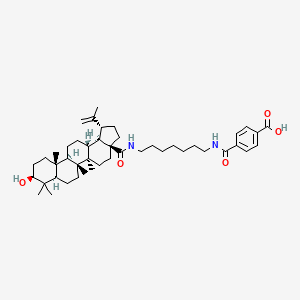
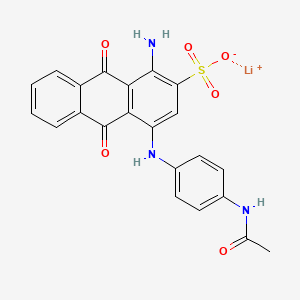
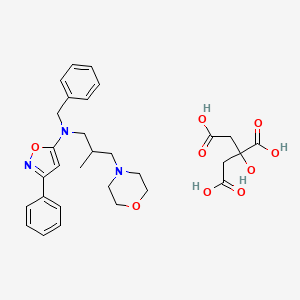
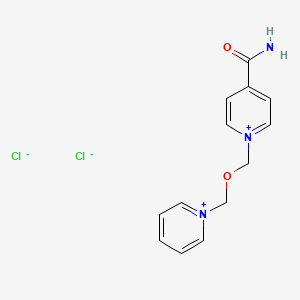
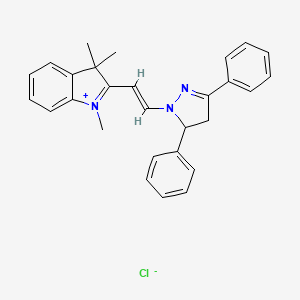
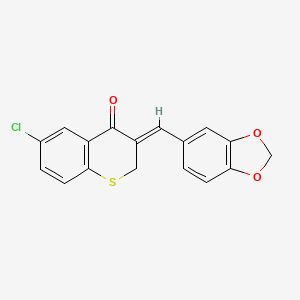
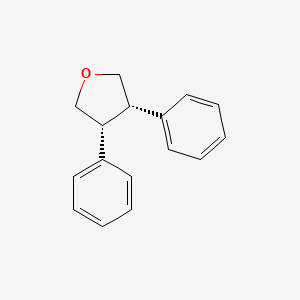
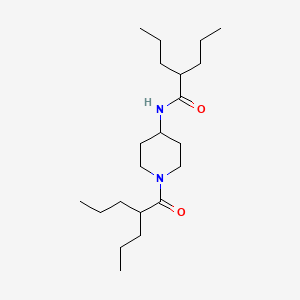
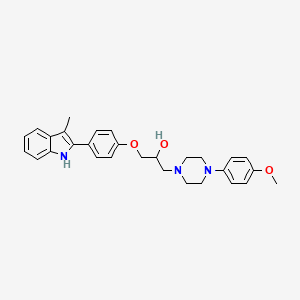

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12758219.png)
